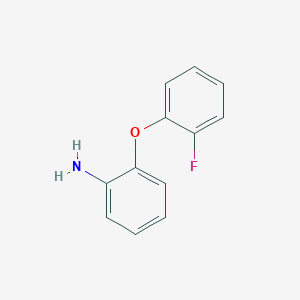

2-(2-Fluorophenoxy)aniline

Vue d'ensemble

Description

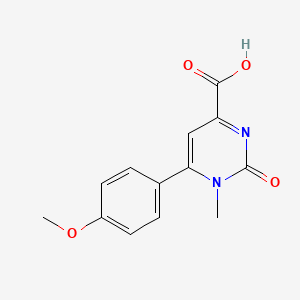

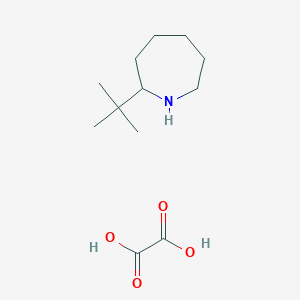

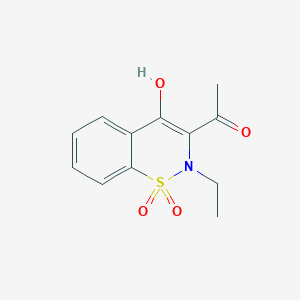

2-(2-Fluorophenoxy)aniline is an organic compound with the chemical formula C12H10FNO . It has a molecular weight of 203.22 . This compound is an important intermediate in the synthesis of several pharmaceutical compounds.

Molecular Structure Analysis

The linear formula of this compound is C12H10FNO . The average mass is 203.212 Da and the monoisotopic mass is 203.074646 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.22g/cm^3 . Its boiling point is 271.715°C at 760 mmHg and its flash point is 118.129°C .Applications De Recherche Scientifique

Docking and QSAR Studies for Kinase Inhibitors

- 2-(2-Fluorophenoxy)aniline derivatives, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA), have been utilized in docking and quantitative structure-activity relationship (QSAR) studies as potential c-Met kinase inhibitors. These compounds are analyzed for their inhibitory activity and molecular features contributing to high inhibitory potential (Caballero et al., 2011).

Synthesis and Spectroscopic Studies of Fluorophores

- Studies involving the synthesis and spectroscopic evaluation of fluorophores based on the 2-(2'-hydroxyphenyl)benzazole scaffold, functionalized with ethynyl-extended aniline moieties, demonstrate the potential of this compound derivatives in creating dual-fluorescence compounds (Munch et al., 2022).

Ruthenium(II)-Catalyzed Direct ortho-C-H Imidation

- Derivatives of this compound, such as 2-fluoro-5-(trifluoromethyl)aniline, are used in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, enabling diverse synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Palladium- and Nickel-Catalyzed Amination

- Palladium- and nickel-catalyzed amination reactions of aryl fluorosulfonates with aromatic and alkyl amines, including anilines, highlight the utility of this compound in forming new C–N bonds. This research is significant for exploring commercial amination reactions (Hanley et al., 2016).

Palladium-Catalyzed Arylation of Fluoroalkylamines

- The synthesis of fluorinated anilines via palladium-catalyzed coupling, involving fluoroalkylamines with aryl bromides and chlorides, includes this compound derivatives. This process emphasizes the importance of fluoroalkyl groups in anilines, offering unique steric and polarity properties (Brusoe & Hartwig, 2015).

Hydroxylation and Toxic Endpoint Relationships

- The metabolic profiles of C4-substituted 2-fluoroanilines, a category that includes this compound, have been studied in relation to their capacity to induce methemoglobinemia and nephrotoxicity. This research offers insights into the metabolic pathways and toxic effects of these compounds (Cnubben et al., 1996).

Copper Corrosion Inhibition

- Aniline derivatives like 2-fluoroaniline, closely related to this compound, have been investigated as potential corrosion inhibitors for copper in acidic environments. This research aids in understanding the structure-inhibition efficiency relationship in corrosion science (Khaled & Hackerman, 2004).

Synthesis of Quinolines

- The synthesis of 3-fluoro-2-quinolones from N-(fluoro-3-methoxyacryloyl)anilines, which are related to this compound, showcases the use of these compounds in creating important heterocyclic structures (Mävers & Schlosser, 1996).

Fluorescent Detection of Mannich-Type Reactions

- Aniline derivatives, which include this compound, have been developed for the fluorescent visualization of Mannich-type reactions. This has applications in chemical sensing and analysis (Guo et al., 2008).

Synthesis of 2-Fluoroalkyl Quinolines

- The reaction of aniline with α-fluoroalkyl aldehydes or cyclohexanones, in the presence of acetic acid, has been used to synthesize 2-fluoroalkyl quinolines, demonstrating the versatility of this compound derivatives in organic synthesis (Wang et al., 2000).

Photochemical Behavior in Aqueous Solution

- The photochemical behavior of 2-haloanilines, including 2-fluoroaniline, in aqueous solutions has been studied, shedding light on the photoreactivity of compounds like this compound and their potential applications in photochemistry (Othmen & Boule, 2000).

Copper and Palladium Complexes with Aniline Derivatives

- The synthesis of Cu(II) and Pd(II) complexes using F, CF3-substituted anilines, including 2-fluoro-3-(trifluoromethyl)aniline, for studies on redox-reactivity and antiproliferative activity, signifies the role of this compound derivatives in inorganic and medicinal chemistry (Kasumov et al., 2016).

Radioprotective Agents

- A series of substituted anilines, including compounds related to this compound, have been examined for radioprotective activity, highlighting their potential application in radiation protection (Blickenstaff et al., 1994).

Fluorescence Quenching Studies

- Fluorogenic imines derived from aniline compounds, such as this compound, have been used in fluorescence quenching studies, indicating their relevance in analytical chemistry and sensor development (Geethanjali et al., 2015).

Aniline-Linked Perylene Bisimides

- Aniline-linked and fused perylene bisimides, including compounds related to this compound, are studied for their near-infrared fluorophore properties. These findings have implications for the development of NIR fluorescent materials (Kojima et al., 2017).

Practical Synthesis of Fluorobenzyloxy Aniline

- The practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, a process that might involve this compound derivatives, has been explored for industrial production applications (Qingwen, 2011).

Catalytic Oxidation of Aniline Compounds

- Fe3O4 nanoparticles have been used as catalysts for the oxidative removal of aniline compounds from aqueous solutions, including those similar to this compound. This research is pertinent in environmental remediation and wastewater treatment (Zhang et al., 2009).

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Analyse Biochimique

Biochemical Properties

2-(2-Fluorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The compound can act as a substrate for these enzymes, leading to its hydroxylation and subsequent metabolic transformations. Additionally, this compound has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cultured cell lines, the compound has been observed to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound can induce the expression of detoxifying enzymes, thereby enhancing the cell’s ability to manage oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, the compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins. Additionally, this compound can interact with DNA-binding proteins, influencing gene transcription and expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of stress response genes. These temporal effects highlight the importance of considering the duration of exposure in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve detoxification processes. At high doses, it can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of reactive metabolites and the subsequent oxidative stress. Threshold effects have been observed, where a certain dosage level triggers a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s metabolism can influence metabolic flux and alter the levels of various metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through post-translational modifications. These targeting signals ensure that this compound exerts its effects at the right location within the cell. The localization can also influence the compound’s interactions with other biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

2-(2-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHXQFVNBSTBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589735 | |

| Record name | 2-(2-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

391906-76-6 | |

| Record name | 2-(2-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-fluorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)

![Methyl(([5-(4-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1318517.png)

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)

![[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1318533.png)

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)